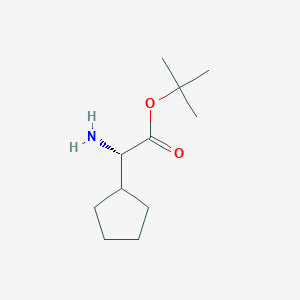
Methyl N-trifluoroacetyldaunosaminide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-trifluoroacetyldaunosaminide is a chemical compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.21 g/mol . It is primarily used in proteomics research and serves as an intermediate in the production of daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-trifluoroacetyldaunosaminide is synthesized through a series of chemical reactions involving the trifluoroacetylation of daunorubicin intermediates. The reaction typically involves the use of trifluoroacetic anhydride and methanol under controlled conditions to achieve the desired product. The reaction conditions often include maintaining a low temperature and using a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the compound’s purity and consistency. The production is carried out in cleanroom environments to prevent contamination and to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-trifluoroacetyldaunosaminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl N-trifluoroacetyldaunosaminide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Serves as a precursor in the production of daunorubicin, an important chemotherapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The mechanism of action of methyl N-trifluoroacetyldaunosaminide involves its role as an intermediate in the synthesis of daunorubicin. Daunorubicin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme critical for DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3,6-trideoxy-3-(trifluoroacetamido)-L-lyxo-hexopyranoside
- Methyl 2,3,6-trideoxy-3-(trifluoroacetyl)amino-L-lyxo-hexopyranoside
Uniqueness
Methyl N-trifluoroacetyldaunosaminide is unique due to its specific trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of daunorubicin and other related compounds.
Eigenschaften
CAS-Nummer |
72402-69-8 |
|---|---|
Molekularformel |
C9H14F3NO4 |
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide |
InChI |
InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
QRZHBFJQGCCEPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)








![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B12290053.png)
![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/structure/B12290066.png)


